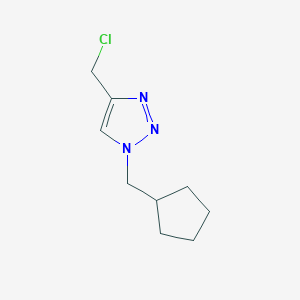

4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole

描述

4-(Chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole is a 1,2,3-triazole derivative featuring a chloromethyl group at position 4 and a cyclopentylmethyl substituent at position 1 of the triazole ring. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

属性

IUPAC Name |

4-(chloromethyl)-1-(cyclopentylmethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c10-5-9-7-13(12-11-9)6-8-3-1-2-4-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSBHEHRJJOFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:

Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow techniques to enhance reaction efficiency and scalability. These methods ensure uniform light irradiation and transmission, resulting in higher reaction efficiency compared to classic batch reactions .

化学反应分析

Types of Reactions

4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.

Oxidation and Reduction Products: These reactions can lead to the formation of alcohols, ketones, or other functionalized triazoles.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. Research has shown that compounds like 4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole exhibit significant activity against various bacterial strains and fungi. The chloromethyl group enhances the compound's ability to penetrate microbial membranes, making it effective in inhibiting growth.

Anticancer Research

The triazole scaffold has been explored for its potential in anticancer drug development. Studies indicate that derivatives of triazoles can inhibit specific cancer cell lines by interfering with metabolic pathways. For instance, the incorporation of cyclopentylmethyl groups may enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives had enhanced cytotoxic effects on human cancer cell lines compared to non-triazole counterparts . The specific role of the cyclopentylmethyl moiety in enhancing bioactivity warrants further investigation.

Agricultural Applications

Fungicides and Herbicides

Triazoles are commonly used as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. The application of this compound in agricultural formulations could provide a novel approach to managing fungal diseases in crops.

Pesticide Development

The compound's unique structure allows it to be modified for enhanced efficacy as a pesticide. Research is ongoing to evaluate its effectiveness against specific pests while ensuring environmental safety.

Materials Science Applications

Polymer Chemistry

In materials science, triazoles are utilized for their ability to form stable cross-linked structures. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use.

Case Study : A recent study explored the synthesis of polymeric materials incorporating triazole units, demonstrating improved thermal properties and mechanical strength compared to traditional polymers . The potential for these materials in aerospace and automotive industries is significant.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Enhanced bioactivity and selectivity |

| Agricultural Science | Fungicides, herbicides | Effective pest management |

| Materials Science | Polymer enhancements | Improved mechanical properties |

作用机制

The mechanism of action of 4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

相似化合物的比较

Key Observations :

- Lipophilicity : The cyclopentylmethyl group confers higher lipophilicity compared to aryl (e.g., 4-chlorophenyl) or fluorobenzyl substituents, which may enhance blood-brain barrier penetration .

- Reactivity : Chloromethyl at C4 distinguishes the target compound from hydroxyl- or diethoxy-substituted analogs, enabling alkylation or cross-coupling reactions .

- Synthetic Accessibility : Fluorinated and aryl-substituted triazoles achieve >90% yields via CuAAC, suggesting similar efficiency for the target compound .

Spectral and Analytical Data Comparison

Notable Trends:

生物活性

4-(Chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms and are recognized for their pharmacological potential. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its efficiency and mild reaction conditions. The chloromethyl group is introduced to enhance the reactivity of the triazole ring toward nucleophilic attack, which is crucial for subsequent biological modifications.

Antimicrobial Activity

Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anti-inflammatory Effects

Research has shown that triazole derivatives can modulate inflammatory responses. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 90 |

| IL-6 | 100 | 60 |

Antiproliferative Activity

The antiproliferative effects of the compound were assessed using cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Studies

A recent study evaluated the biological activities of various triazole derivatives including this compound. The study highlighted its effectiveness in reducing tumor volume in murine models when administered at specific dosages over a period of time. The results indicated a significant reduction in tumor size compared to control groups.

常见问题

Basic: What are the primary synthetic routes for synthesizing 4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole?

Answer:

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" method. Key steps include:

- Substrate preparation : A cyclopentylmethyl azide reacts with a terminal alkyne bearing a chloromethyl group.

- Catalytic conditions : Use CuSO₄/Na ascorbate in a THF/H₂O (1:1) mixture at 50°C for 16 hours to ensure regioselective 1,4-disubstituted triazole formation .

- Purification : Gradient elution chromatography (e.g., CH₂Cl₂/MeOH mixtures) and HPLC to isolate the product (typical yields: 39–76%) .

Basic: How is the regiochemistry of the triazole ring confirmed experimentally?

Answer:

Regiochemistry is confirmed via:

- ¹H NMR : The 1,4-disubstituted triazole exhibits a diagnostic singlet (~δ 7.6–8.2 ppm) for the triazole C5 proton, absent in 1,5-regioisomers .

- 13C NMR : Distinct carbonyl or substituent-induced shifts validate substitution patterns.

- X-ray crystallography (if crystalline): Provides unambiguous regiochemical assignment .

Advanced: How can solubility challenges during purification of triazole derivatives be addressed?

Answer:

- Solvent optimization : Use polar aprotic solvents (e.g., DCM/MeOH gradients) for chromatography .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) to enhance solubility, as demonstrated in analogues like 4-((4-methoxyphenoxy)methyl)-1-aryl triazoles .

- Temperature control : Adjust elution temperatures to improve separation efficiency .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?

Answer:

- Cross-validation : Compare NMR (¹H/13C) with HRMS to confirm molecular formula. For example, discrepancies in chlorine isotope patterns in HRMS can validate chloromethyl group presence .

- HPLC purity checks : Ensure >95% purity to rule out impurities distorting NMR signals .

- Dynamic NMR : Use variable-temperature experiments to detect conformational exchanges affecting peak splitting .

Basic: What spectroscopic techniques are critical for confirming structure and purity?

Answer:

- ¹H/13C NMR : Assign substituents (e.g., cyclopentylmethyl protons at δ 1.5–2.5 ppm; chloromethyl at δ 4.2–4.5 ppm) .

- HRMS : Confirm molecular formula (e.g., C₁₀H₁₃ClN₃ requires m/z 210.0804 [M+H]⁺).

- HPLC : Verify purity (>95%) using C18 columns with MeOH/H₂O mobile phases .

Advanced: How to design derivatives for specific biological targets (e.g., kinase inhibition)?

Answer:

- Scaffold modification : Replace chloromethyl with bioisosteres (e.g., hydroxymethyl or fluorinated groups) to modulate pharmacokinetics .

- SAR studies : Test analogues like 1-(3,4-dichlorophenyl)-4-((triazolyl)methyl) derivatives for target affinity, as seen in pJNK inhibitors (IC₅₀: 4.78 μM) .

- Docking simulations : Use the triazole’s dipole moment (~5 D) to predict interactions with polar enzyme pockets .

Advanced: What strategies enhance yield in multi-step syntheses of triazole derivatives?

Answer:

- Catalyst optimization : Use Ag-Zn nanoheterostructured catalysts for improved regioselectivity and yield (e.g., 45–60% for 1,4-disubstituted triazoles) .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

- Protecting groups : Temporarily mask reactive sites (e.g., benzyl or Fmoc groups) to prevent side reactions .

Advanced: How to analyze substituent effects on biological activity using computational tools?

Answer:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues .

- DFT calculations : Predict charge distribution and dipole moments to explain membrane permeability trends .

- MD simulations : Model triazole-protein interactions (e.g., hydrogen bonding with catalytic lysine residues in kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。